(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide
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Overview
Description
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde.
Synthesis of the Enamide: The intermediate is then reacted with (4-chlorophenyl)methylamine and acetic anhydride under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Halogen substituents on the aromatic rings can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted aromatic compounds.
Scientific Research Applications
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new drugs.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and pharmaceuticals.
Bis(2-ethylhexyl) terephthalate: An ester used as a plasticizer, with different applications compared to the target compound.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with distinct properties and uses.
Uniqueness
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide is unique due to its specific combination of halogen substituents and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[(4-chlorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2FNO2/c24-18-9-4-17(5-10-18)14-27-23(28)13-8-16-6-11-19(12-7-16)29-15-20-21(25)2-1-3-22(20)26/h1-13H,14-15H2,(H,27,28)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPLUZFXLKYSLQ-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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